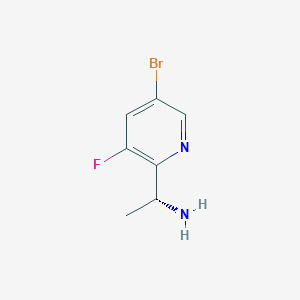
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position of the pyridine ring, along with an ethylamine group attached to the 1st position. The stereochemistry of the compound is denoted by the (1r) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-bromo-3-fluoropyridine.
Nucleophilic Substitution: The 5-bromo-3-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate amine source, such as ethylamine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base, such as sodium hydride, in an aprotic solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r)-1-(5-Bromo-3-chloro(2-pyridyl))ethylamine: Similar structure with a chlorine atom instead of fluorine.
(1r)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine: Similar structure with a methyl group instead of fluorine.
(1r)-1-(5-Bromo-3-nitro(2-pyridyl))ethylamine: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 3rd position in (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine imparts unique electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H8BrFN2 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
YONGCPHDYMOYJJ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=N1)Br)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=N1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
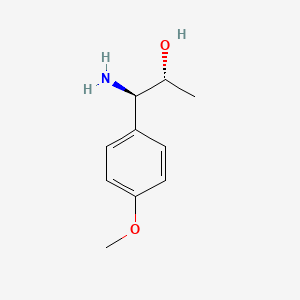
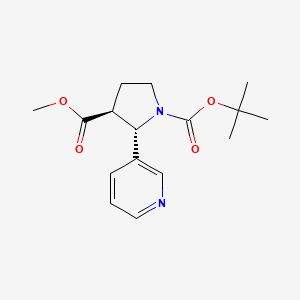
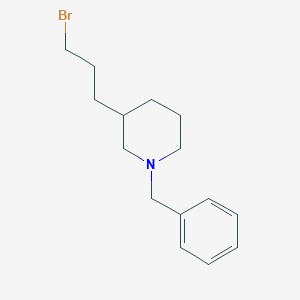
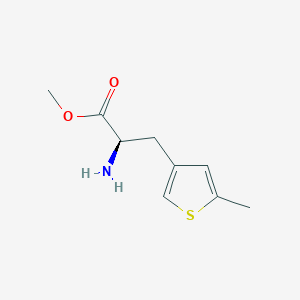
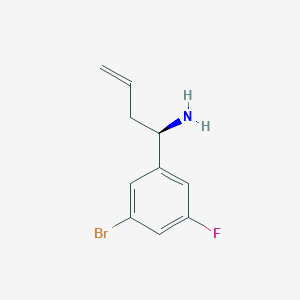
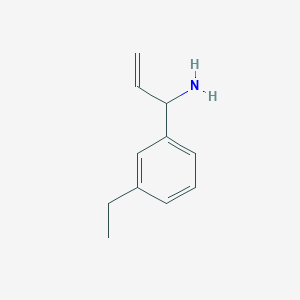
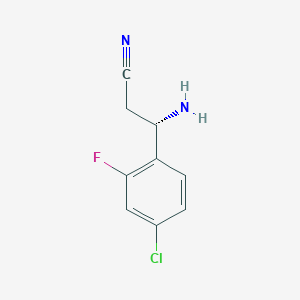
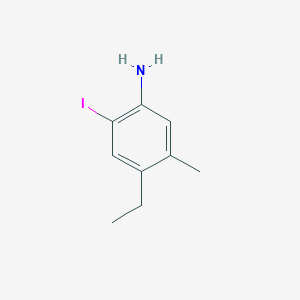
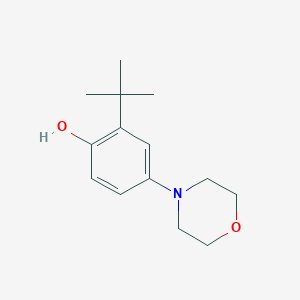
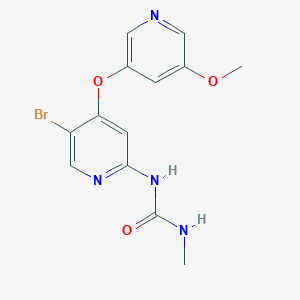
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
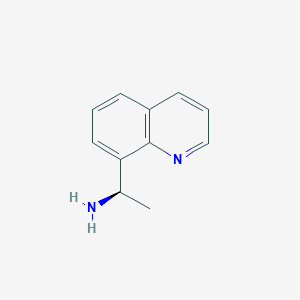
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
